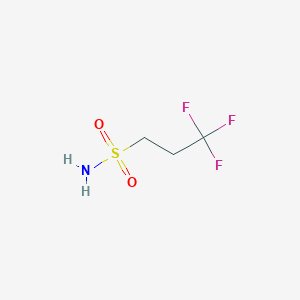
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene
Descripción general
Descripción
“1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene” is a fluorinated compound with the molecular formula C8H5F5 and a molecular weight of 196.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring with two fluorine atoms and a 2,2,2-trifluoroethyl group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
“1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene derivatives can be synthesized via coupling reactions, demonstrating its utility in the production of various fluoroorganic compounds. For example, (2,2-difluoroethenyl)zinc reagents can be coupled with aryl iodides or bromides to yield 2,2-difluorostyrenes, which can further react to form (2,2,2-trifluoroethyl)benzene derivatives (B. and D. Burton, 1997).
Material Science and Polymer Research
- In the field of material science, certain fluorinated benzene compounds, potentially including 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene, have been used to synthesize high-glass-transition temperature and high electron mobility materials. These materials are useful in applications like organic light-emitting diodes (S. Komatsu et al., 2002).
Organometallic Chemistry
- Fluorinated benzenes, such as 1,2-difluorobenzene, are increasingly used as solvents in organometallic chemistry. They are recognized for their weak interaction with metal centers, which makes them suitable for various catalytic processes (S. Pike et al., 2017).
Catalysis and Chemical Reactions
- In catalysis, fluorinated compounds including 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene derivatives can play a role in facilitating various chemical reactions. For instance, they can be involved in cycloaddition reactions, which are fundamental in the synthesis of complex organic molecules (M. Sridhar et al., 2000).
Novel Synthetic Methods
- Anodic oxidation of certain fluorinated benzene compounds can lead to the formation of fluorinated quinones, which are valuable in synthesizing pharmaceuticals and other functional organic chemicals. This demonstrates the potential of using 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene in novel synthetic methods (I. Nishiguchi et al., 2008).
Photophysical Properties
- Fluorinated benzene compounds can significantly impact photophysical properties. For instance, perfluorination of certain benzene derivatives results in a significant red shift in emission maxima, which is crucial in the study of photophysical behaviors (F. Krebs & H. Spanggaard, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUUDFQQSQBLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)








![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)


![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)